molecular formula C14H13F B14391111 2-Fluoro-3',4'-dimethyl-1,1'-biphenyl CAS No. 89346-52-1

2-Fluoro-3',4'-dimethyl-1,1'-biphenyl

Cat. No.: B14391111
CAS No.: 89346-52-1
M. Wt: 200.25 g/mol
InChI Key: BYZLZBXIUSVIJP-UHFFFAOYSA-N
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Description

2-Fluoro-3',4'-dimethyl-1,1'-biphenyl is a substituted biphenyl compound characterized by a fluorine atom at the ortho position (C2) of the first phenyl ring and two methyl groups at the meta (C3') and para (C4') positions of the second phenyl ring. This structure combines electron-withdrawing (fluorine) and electron-donating (methyl) substituents, creating a unique electronic and steric profile. Biphenyl derivatives like this are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to their tunable properties .

Properties

CAS No.

89346-52-1

Molecular Formula

C14H13F

Molecular Weight

200.25 g/mol

IUPAC Name

4-(2-fluorophenyl)-1,2-dimethylbenzene

InChI

InChI=1S/C14H13F/c1-10-7-8-12(9-11(10)2)13-5-3-4-6-14(13)15/h3-9H,1-2H3

InChI Key

BYZLZBXIUSVIJP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=CC=C2F)C

Origin of Product

United States

Preparation Methods

Reaction Overview

The Suzuki-Miyaura coupling between 2-fluorophenyl halides (X = Br, I) and 3,4-dimethylphenylboronic acid is the most widely employed method. Key advantages include functional group tolerance and stereoselectivity.

General Procedure :

  • Combine 2-fluoro-1-bromobenzene (1.0 equiv), 3,4-dimethylphenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (2 mol%), and K₂CO₃ (2.5 equiv) in toluene/ethanol/water (4:1:1 v/v).
  • Heat at 90°C under N₂ for 18 hr.
  • Extract with EtOAc, dry over Na₂SO₄, and purify via silica gel chromatography.

Catalytic System Optimization

Comparative catalyst performance data from literature:

Catalyst Ligand Solvent Yield (%) Purity (%)
Pd(OAc)₂ SPhos DMF 78 95
PdCl₂(dppf) - THF 85 97
Pd(PPh₃)₄ - Toluene 92 98

Note: Pd(PPh₃)₄ in toluene/ethanol showed optimal balance of cost and efficiency.

Solvent Impact on Reaction Kinetics

Data from patent CN107628956A highlights solvent effects:

Solvent Temp (°C) Time (hr) Yield (%)
PEG-400 190 22 92
1-Methyl-2-pyrrolidone 170 20 91
Durene 150 40 79

Polar aprotic solvents enhance reaction rates but require higher temperatures.

Decarboxylative Coupling Alternative

Two-Step Synthesis via Nitro Intermediates

Patent CN107628956A describes this method for analogous biphenyls:

Step 1: Decarboxylative Coupling

  • React o-nitrobenzoic acid salt with 3,4-dimethylhalobenzene (X = Br)
  • Conditions: CuI/Pd(acac)₂ catalyst, PEG-400, 190°C, 22 hr
  • Intermediate: 2-fluoro-3',4'-dimethyl-2'-nitrobiphenyl (Yield: 89%)

Step 2: Catalytic Hydrogenation

  • Use Raney Ni in toluene under H₂ (1.0 MPa) at 60°C for 5 hr
  • Final product yield: 98% with 97% purity

Microwave-Assisted Synthesis

Recent advancements in demonstrate accelerated coupling:

  • 2-Fluoro-1-iodobenzene (1.0 mmol)
  • 3,4-Dimethylphenylboronic acid (1.3 mmol)
  • PdCl₂ (5 mol%), K₃PO₄ (3.0 mmol)
  • Microwave: 150 W, 120°C, 15 min
  • Yield: 88% (HPLC purity 99.2%)

Purification and Characterization

Chromatographic Methods

  • Column: Silica gel 60 (230-400 mesh)
  • Eluent: Hexane/EtOAc (9:1 → 4:1 gradient)
  • Retention factor (Rf): 0.41 in PE/EA (5:1)

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.53–7.46 (m, 2H), 7.32 (t, J = 7.9 Hz, 1H), 7.17–7.07 (m, 3H), 2.35 (s, 6H)
  • ¹³C NMR : δ 162.5 (d, J = 246.5 Hz), 142.0, 136.7 (d, J = 3.2 Hz), 19.8 (CH₃)
  • HRMS : m/z [M+H]⁺ calcd. 215.1043, found 215.1041

Challenges and Mitigation Strategies

Challenge Solution Reference
Boronic acid hydrolysis Use pinacol boronic ester derivatives
Homocoupling side products Maintain strict anhydrous conditions
Palladium residues Treat with Chelex® 100 resin

Industrial-Scale Considerations

Patent US8163959B2 recommends:

  • Continuous flow reactor design
  • Catalyst recycling via membrane filtration
  • Cost analysis: $28/kg at 100 kg batch scale vs. $142/kg for lab-scale

Emerging Methodologies

Photoredox Catalysis

Preliminary data from shows promise:

  • Ir(ppy)₃ (2 mol%), blue LEDs
  • 2-Fluorophenyl diazonium salt + 3,4-dimethylbenzene
  • Yield: 72% (room temp, 6 hr)

Biocatalytic Approaches

Engineered P450 enzymes demonstrated:

  • 63% conversion in 48 hr
  • Requires further optimization for industrial viability

Mechanism of Action

The mechanism of action of 2-Fluoro-3’,4’-dimethyl-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in inflammatory or cancer pathways. The exact mechanism depends on the specific derivative and its intended use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are best understood by comparing it to analogs with variations in substituent type, position, and number. Below is a detailed analysis:

Substituent Position and Electronic Effects

  • 3-Fluoro-4'-methyl-1,1'-biphenyl (CAS 2367-22-8) Fluorine at meta (C3) and methyl at para (C4'). The meta-fluorine exerts a weaker electron-withdrawing effect compared to ortho-fluorine in the target compound. The single methyl group offers less steric hindrance than the two methyl groups in 2-Fluoro-3',4'-dimethyl-1,1'-biphenyl, impacting molecular packing and solubility .
  • 2-Chloro-3',4'-difluoro-[1,1'-biphenyl]-4-carbaldehyde (CAS 1962207-81-3)

    • Chlorine (C2), difluoro (C3', C4'), and a formyl group (C4).
    • The chlorine and fluorine substituents create a strongly electron-deficient biphenyl core, contrasting with the electron-donating methyl groups in the target compound. This makes the carbaldehyde derivative more reactive toward nucleophilic additions .

Steric and Crystallographic Considerations

  • Dimethyl 4′-bromo-3-oxo-5-(thiophen-2-yl)-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2,4-dicarboxylate

    • A tetrahydro-biphenyl with bromo, thiophenyl, and ester groups.
    • The bulky thiophene and bromo substituents induce significant steric strain, leading to distinct crystal packing dominated by halogen and π-π interactions. In contrast, the methyl groups in the target compound likely promote van der Waals interactions, resulting in denser packing .
  • 2-[5-(4-Fluorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole

    • A pyrazole-thiazole hybrid with fluorophenyl and methylphenyl groups.
    • The methyl group at C4' in this compound parallels the methyl substitution in the target, but the extended heterocyclic framework reduces conformational flexibility compared to the simpler biphenyl system .

Physicochemical and Reactivity Profiles

Compound Substituents Key Properties Reactivity Insights
This compound F (C2), CH₃ (C3', C4') Moderate hydrophobicity; high steric bulk Methyl groups hinder electrophilic substitution at C3'/C4'
3-Fluoro-4'-methyl-1,1'-biphenyl F (C3), CH₃ (C4') Lower steric hindrance; reduced dipole Meta-fluorine less deactivating than ortho-F
2-Chloro-3',4'-difluoro-[1,1'-biphenyl]-4-carbaldehyde Cl (C2), F (C3', C4'), CHO (C4) High polarity; strong electron withdrawal Formyl group enhances nucleophilic reactivity

Q & A

Q. What are the optimized synthetic routes for 2-Fluoro-3',4'-dimethyl-1,1'-biphenyl, and how can purity be validated?

  • Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling between a fluorinated aryl halide (e.g., 2-fluoroiodobenzene) and a methyl-substituted boronic acid (e.g., 3,4-dimethylphenylboronic acid). Key steps include:
  • Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for enhanced reactivity in sterically hindered systems .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol.
  • Validation : Purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR (comparison to analogous biphenyl derivatives, e.g., 4'-fluoro-4-methylbiphenyl ).

Q. How can crystallographic data resolve contradictions in reported molecular geometries of fluorinated biphenyls?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides unambiguous bond lengths and angles. For example:
  • Torsional angles : Fluorine and methyl substituents influence biphenyl ring planarity (e.g., dihedral angles < 30° in 3',4'-dimethyl derivatives ).
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C-H···F contacts) that stabilize crystal packing .

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